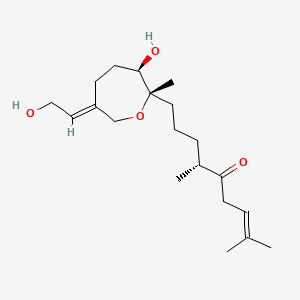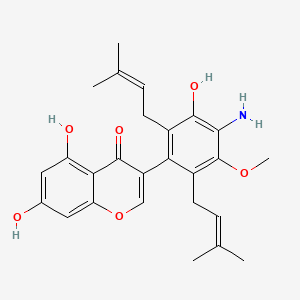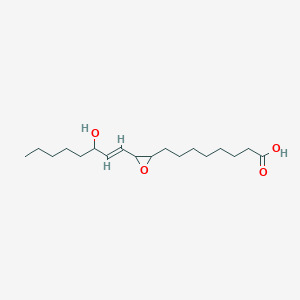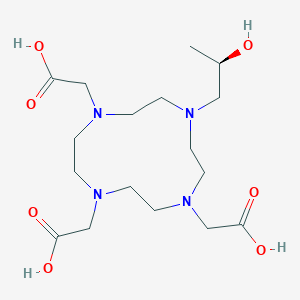
10-((2R)-2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane 1,4,7-triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H3[(2R)-HP-DO3A] is an optically active tricarboxylic acid that consists of 1,4,7,10-tetraazacyclododecane bearing three carboxymethyl substituents at positions 1, 4 and 7 as well as an (R)-2-hydroxypropyl group at position 10.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
The compound has been synthesized and characterized in various studies. For instance, Kang Sang-Ihn et al. (1993) described the synthesis and characterization of a related compound, showcasing the methodology involved in creating such complex molecules (Kang Sang-Ihn et al., 1993).
Crystal Structure Analysis
Detailed analysis of the crystal structure of such compounds provides insights into their molecular configuration, essential for understanding their interaction with other substances (Kang Sang-Ihn et al., 1993).
Chemical Properties and Stability
Complexation Properties
É. Tóth et al. (1996) conducted studies on the complexation properties of similar ligands, comparing them with others to understand their stability and reactivity (É. Tóth et al., 1996).
Kinetic and Thermodynamic Studies
The stability and kinetic behavior of complexes formed by these types of compounds have been extensively studied, providing valuable data for their potential applications (É. Tóth et al., 1996).
Application in Medical Imaging
MRI Contrast Agents
These compounds have been studied for their potential as MRI contrast agents. For instance, Boccalon et al. (2021) explored the synthesis and properties of new GdIII complexes to enhance proton exchange in MRI applications (Mariangela Boccalon et al., 2021).
Enhancement of Imaging Techniques
The modification of peripheral groups in these compounds affects their relaxivity and stability, making them suitable for imaging applications (Mariangela Boccalon et al., 2021).
Ligand Design for Therapeutics
Ligand Design for Cancer Treatment
Barge et al. (2009) discussed the synthesis of bifunctional chelating agents based on this compound's structure for use in cancer imaging and treatment (A. Barge et al., 2009).
Coupling to Biomolecules
These compounds have been coupled to peptides and other biomolecules for targeted delivery in therapeutic applications (A. Barge et al., 2009).
Propiedades
Fórmula molecular |
C17H32N4O7 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-[(2R)-2-hydroxypropyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t14-/m1/s1 |
Clave InChI |
IQUHNCOJRJBMSU-CQSZACIVSA-N |
SMILES isomérico |
C[C@H](CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O |
SMILES canónico |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



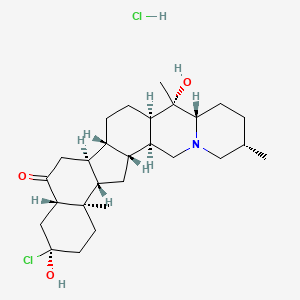
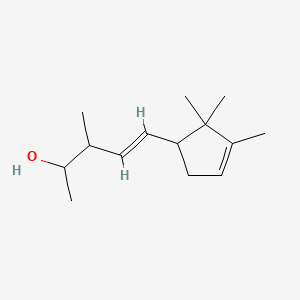
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236560.png)

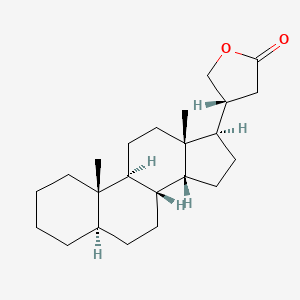

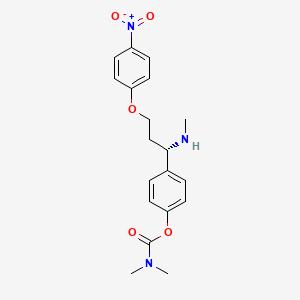
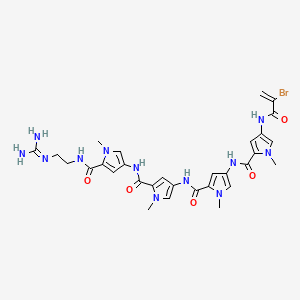
![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)
